molecular formula C10H12ClF2N B13500337 4,4-Difluoro-2-phenylpyrrolidine hydrochloride

4,4-Difluoro-2-phenylpyrrolidine hydrochloride

Cat. No.: B13500337
M. Wt: 219.66 g/mol
InChI Key: LICZBONMURTOMO-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-phenylpyrrolidine hydrochloride (CAS 1897837-67-0) is a fluorinated pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. With the molecular formula C10H12ClF2N and a molecular weight of 219.66 g/mol, this compound serves as a versatile chemical building block . The incorporation of two fluorine atoms at the 4-position of the pyrrolidine ring can significantly alter the molecule's electronic properties, metabolic stability, and bioavailability, making it a valuable scaffold for developing novel therapeutic agents . Researchers will find value in this compound's potential application in antimalarial research. The 4-aryl pyrrolidine chemotype has been identified as a novel class of orally efficacious antimalarial agents with a hybrid target-phenotype mechanism of action . These compounds are designed to inhibit Plasmodium aspartic proteases, which are essential for the survival of the malaria parasite. The core pyrrolidine structure helps avoid primary metabolic liabilities found in earlier series, leading to improved metabolic stability profiles and long half-lives in preclinical models, which is a critical advantage for drug development . This product is intended for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

4,4-difluoro-2-phenylpyrrolidine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-10(12)6-9(13-7-10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H

InChI Key

LICZBONMURTOMO-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(F)F)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Fluorination of Pyrrolidine Precursors Using DAST

One of the prominent methods involves the fluorination of pyrrolidine derivatives using Diethylaminosulfur trifluoride (DAST), a well-known fluorinating agent. The synthesis typically starts from tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, which undergoes fluorination at the 4-position to introduce difluoro substituents.

  • Procedure : The ketone precursor is dissolved in dichloromethane (DCM) and cooled to 0°C. DAST is added dropwise, and the reaction is stirred initially at low temperature and then at room temperature for extended periods (up to 70 hours) to ensure complete fluorination.
  • Workup : The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with DCM, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
  • Yield : The fluorinated product, tert-butyl 4,4-difluoro-2-phenylpyrrolidine-1-carboxylate, is obtained in moderate yields (~57%) after purification.
  • Further Steps : Deprotection of the tert-butyl group using acidic conditions (e.g., 1.25 M HCl in ethanol) yields the this compound salt.

This method benefits from readily available starting materials and relatively straightforward reaction conditions but requires long reaction times for complete fluorination.

Step Reagents/Conditions Yield (%) Notes
Fluorination with DAST DAST, DCM, 0°C to rt, 70 h 57 Extended reaction time needed
Deprotection (Hydrolysis) 1.25 M HCl in EtOH, rt, 4 days Quantitative Converts protected ester to hydrochloride salt

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
DAST Fluorination of Pyrrolidine Ketone DAST, DCM, 0°C to rt, long reaction times Direct introduction of difluoro groups; moderate yield Long reaction time; moisture sensitivity
Iodine/K2CO3 Catalyzed Cycloaddition Iodine, K2CO3, THF, 80°C One-pot, efficient, high yields Requires substrate adaptation for fluorination
Friedel-Crafts Acylation & Oxidation AlCl3, peracids, inert solvents Well-established for fluorinated aromatics Multi-step, less direct for pyrrolidines

Research Discoveries and Optimization Notes

  • The DAST fluorination method requires careful control of temperature and reagent addition to avoid side reactions and incomplete conversion. Extended reaction times (up to 70 hours) have been reported to achieve satisfactory yields.
  • Catalytic iodine significantly enhances cycloaddition yields in pyrrolidine synthesis, suggesting potential for adaptation to fluorinated substrates, which could improve synthetic efficiency.
  • Friedel-Crafts acylation remains a robust method for introducing fluorinated aromatic substituents, providing a foundation for further functionalization, although it is less direct for pyrrolidine ring systems.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorine Substitution: The 4,4-difluoro configuration in the target compound enhances metabolic stability compared to mono-fluorinated analogs like (2R,4S)-4-fluoro-2-methylpyrrolidine hydrochloride (MW 149.60) . This mirrors findings in nucleoside analogs (e.g., dFdC vs. ara-C), where difluoro substitutions improve triphosphate retention and cytotoxicity . In contrast, (S)-2-(3,4-difluorophenyl)pyrrolidine hydrochloride features a difluorophenyl group, which increases lipophilicity and may enhance blood-brain barrier penetration .
  • Carboxylic acid derivatives (e.g., ) exhibit reduced membrane permeability due to ionization at physiological pH, limiting their utility in oral formulations .
  • Ring System Variations :

    • Piperidine derivatives like 4-(diphenylmethoxy)piperidine hydrochloride (MW 303.83) have larger ring systems, altering steric interactions and receptor selectivity compared to pyrrolidine-based compounds .

Pharmacological and Toxicological Insights

  • Cytotoxicity and DNA Interactions: Fluorinated pyrrolidines share mechanistic parallels with fluorinated nucleosides (e.g., dFdC), where fluorine atoms impede DNA polymerase activity and delay chain termination . However, the target compound’s phenyl group may direct activity toward non-DNA targets (e.g., kinases). Safety data for related hydrochlorides (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) emphasize the need for proper ventilation and protective equipment during handling, though toxicity profiles vary by substituents .
  • Solubility and Bioavailability :

    • Hydrochloride salts generally improve aqueous solubility, but bulky substituents (e.g., diphenylmethoxy in piperidine derivatives) can counteract this benefit .

Key Research Findings

  • Synthetic Challenges :
    • Introducing fluorine atoms requires specialized reagents (e.g., DAST or Deoxo-Fluor), while phenyl groups are often added via cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological Activity: The 4,4-difluoro-2-phenylpyrrolidine scaffold shows promise in kinase inhibition studies due to its ability to occupy hydrophobic binding pockets .

Biological Activity

4,4-Difluoro-2-phenylpyrrolidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms typically enhances lipophilicity and biological activity, making this compound a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}F2_2N·HCl, with a molecular weight of approximately 219.66 g/mol. The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a phenyl group at the 2-position. The hydrochloride form increases its solubility and stability in aqueous environments, which is beneficial for biological assays and therapeutic applications .

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Cytotoxicity : Initial cytotoxicity assays indicate that this compound may affect cell viability in specific cancer cell lines.
  • Neuropharmacological Effects : Investigations into its interaction with neurotransmitter systems are ongoing, particularly concerning its potential as an anxiolytic or antidepressant agent.

Binding Affinity and Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound. For example:

TargetBinding Affinity (IC50)Reference
S1PR245 nM
Other receptorsTBDOngoing research

Case Studies

  • Anticancer Activity : A study investigating the cytotoxic effects of various pyrrolidine derivatives found that compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro .
  • Neuropharmacological Evaluation : Recent evaluations have indicated that this compound may influence serotonin and dopamine receptor pathways, suggesting potential applications in treating mood disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include nucleophilic substitutions and electrophilic additions due to the reactive sites on the pyrrolidine ring. The following table summarizes some derivatives with potential enhanced biological properties:

Compound NameMolecular FormulaKey Features
3,3-Difluoro-4-phenylpyrrolidine hydrochlorideC11_{11}H12_{12}F3_{3}N·HClSimilar fluorination pattern
4-Fluoro-N-(4-(propylcarbamoyl)phenyl)pyrrolidineC15_{15}H18_{18}F1_{1}N2_{2}O1_{1}Additional functional groups

Q & A

Q. What are the optimal synthetic routes for 4,4-Difluoro-2-phenylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor followed by phenyl group introduction. Key steps include:
  • Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E under anhydrous conditions at -78°C to 0°C to achieve high regioselectivity for difluorination .
  • Phenyl Group Coupling : Suzuki-Miyaura cross-coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in THF/water .
    Critical Parameters :
  • Temperature control during fluorination to avoid side reactions.
  • Catalyst loading (1–5 mol% Pd) for efficient coupling .
    Table 1 : Comparison of Synthetic Routes
MethodYield (%)Purity (%)Key Conditions
DAST Fluorination65–75≥95-78°C, dry DCM
XtalFluor-E70–80≥980°C, 12 h

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies fluorination patterns (δ -180 to -200 ppm for CF₂ groups) and confirms absence of monofluorinated byproducts .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ = 232.07) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the trans-configuration of fluorine atoms .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of enantioselective synthesis for this compound?

  • Methodological Answer :
  • Quantum Mechanical Calculations (DFT) : Predict transition-state energies to identify chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric fluorination .
  • Molecular Dynamics Simulations : Model solvent effects on reaction kinetics; polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .
    Case Study : A 2024 study achieved 92% enantiomeric excess (ee) using a computationally designed thiourea catalyst .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

  • Methodological Answer :
  • Systematic SAR (Structure-Activity Relationship) Studies : Compare analogs with varied substituents (e.g., 3,4-difluorophenyl vs. 4-trifluoromethylphenyl) to isolate fluorine’s electronic effects .
  • Controlled Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent systems (DMSO concentration ≤0.1%) to minimize variability .
    Example : Discrepancies in IC₅₀ values for dopamine receptor binding (2–50 nM) were traced to differences in membrane protein preparation .

Q. How do reaction engineering principles improve scalability in continuous-flow synthesis of this compound?

  • Methodological Answer :
  • Microreactor Design : Enhances heat/mass transfer for exothermic fluorination steps, reducing decomposition (<5% vs. 15% in batch) .
  • In-line Analytics : FTIR monitors reaction progress in real time, enabling immediate parameter adjustments (e.g., flow rate, temperature) .
    Table 2 : Batch vs. Continuous Flow Performance
ParameterBatchContinuous Flow
Yield (%)7085
Reaction Time24 h2 h
Purity (%)9599

Q. What are the implications of fluorine’s stereoelectronic effects on the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Metabolic Stability Assays : Liver microsome studies show CF₂ groups reduce oxidative metabolism (t₁/₂ = 120 min vs. 30 min for non-fluorinated analog) due to electronegativity hindering CYP450 binding .
  • pH-Dependent Solubility : Hydrochloride salt form increases aqueous solubility (25 mg/mL at pH 7.4 vs. 5 mg/mL for free base) but requires lyophilization for long-term storage .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of fluorination in pyrrolidine derivatives?

  • Methodological Answer :
  • Deuterium Labeling : Substitute H with D at fluorination sites; KIE >1 indicates a rate-limiting proton transfer step .
  • Isotopic Tracing : ¹⁸O labeling in DAST reactions confirms SO₂F⁻ as the leaving group .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s efficacy in CNS drug development?

  • Root Cause :
  • Blood-Brain Barrier (BBB) Penetration Variability : LogP values range from 1.8–2.5; derivatives with LogP >2.2 show improved BBB permeability but higher off-target binding .
    • Resolution Strategy :
  • PET Imaging : Use ¹⁸F-labeled analogs to quantify brain uptake in murine models .

Key Takeaways

  • Synthesis : Prioritize continuous-flow systems and computational modeling for efficiency.
  • Characterization : Combine ¹⁹F NMR and X-ray crystallography for structural validation.
  • Biological Studies : Standardize assays and leverage isotopic tracing for mechanistic clarity.

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